2-Chloro-3,7-dimethyl-1H-indole
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Overview
Description
2-Chloro-3,7-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,7-dimethyl-1H-indole typically involves the chlorination of 3,7-dimethyl-1H-indole. One common method is the reaction of 3,7-dimethyl-1H-indole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and catalysts can optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,7-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indole ring can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-3,7-dimethyl-1H-indole or 2-thio-3,7-dimethyl-1H-indole.
Oxidation: Formation of 3,7-dimethyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 2-chloro-3,7-dimethyl-1,2-dihydro-1H-indole.
Scientific Research Applications
2-Chloro-3,7-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3,7-dimethyl-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1H-indole
- 3,7-Dimethyl-1H-indole
- 2-Bromo-3,7-dimethyl-1H-indole
Uniqueness
2-Chloro-3,7-dimethyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-chloro-3,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,12H,1-2H3 |
InChI Key |
LOSVVICMQLQROD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)Cl)C |
Origin of Product |
United States |
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